2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine
Overview
Description
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine (2-Cl-5-APBI) is an organic compound derived from the amino acid phenylalanine. It is a member of the benzimidazole family and has a wide range of applications in the pharmaceutical, agricultural, and biotechnology industries. 2-Cl-5-APBI is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used to study the effects of COX-2 inhibition on various biochemical and physiological processes.
Scientific Research Applications
Antibacterial Applications
Imidazole derivatives, including our compound of interest, have been reported to exhibit potent antibacterial properties. These compounds can interfere with the synthesis of the bacterial cell wall or inhibit essential bacterial enzymes, leading to the death of the pathogenic bacteria. This makes them valuable in the development of new antibacterial agents, especially in the face of rising antibiotic resistance .
Antifungal Applications
Similar to their antibacterial properties, imidazole derivatives also show promising antifungal activity. They can disrupt the cell membrane of fungi, causing leakage of essential cellular contents. This property is particularly useful in treating fungal infections that are resistant to current antifungal drugs .
Anticancer Applications
The structural motif of imidazole is present in many compounds that exhibit anticancer activity. These compounds can act by various mechanisms, such as inhibiting cancer cell growth, inducing apoptosis, or interfering with angiogenesis. Research into imidazole derivatives like our compound could lead to the development of novel anticancer therapies .
Anti-inflammatory Applications
Imidazole derivatives have been found to possess anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases. They may work by inhibiting the production of pro-inflammatory cytokines or by modulating the immune response .
Antidiabetic Applications
Some imidazole derivatives have shown potential in the management of diabetes. They may act by influencing insulin signaling pathways or by improving the metabolic profile of diabetic patients. This opens up possibilities for new antidiabetic drugs based on imidazole chemistry .
Antiparasitic and Antiprotozoal Applications
These compounds have also been evaluated for their antiparasitic and antiprotozoal activities. They can be effective against a range of parasitic organisms, offering an alternative to existing treatments for diseases like malaria and leishmaniasis .
Mechanism of Action
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Indoles
, on the other hand, are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Indole derivatives possess various biological activities, similar to benzimidazoles .
properties
IUPAC Name |
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-20(2)10-4-6-13-14(8-10)19-15(18-13)11-7-9(17)3-5-12(11)16/h3-8H,17H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDTUEUIHXVSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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